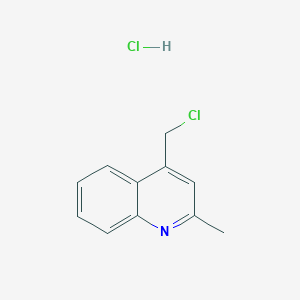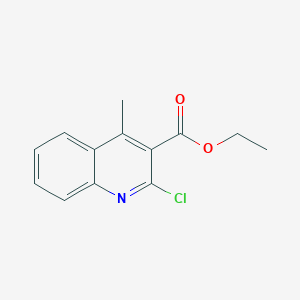
2-氯-4-甲基喹啉-3-羧酸乙酯
描述
Ethyl 2-chloro-4-methylquinoline-3-carboxylate is a chemical compound that has been studied for its potential antibacterial properties . It is a brown solid with a melting point of 78–80 °C .
Synthesis Analysis
The synthesis of ethyl-2-chloroquinoline-3-carboxylates is achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 in good yields .Molecular Structure Analysis
The 13C NMR spectrum of the compound reveals the presence of two typical methylene carbons and carboxyl carbon at 66.32, 70.16 and 169.10 ppm, respectively, together with 21 quinoline and benzene ring carbon signals in the aromatic range of 93.66–154.68 ppm . This is consistent with the molecular structure suggested .Chemical Reactions Analysis
The ethyl-2-chloroquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 .Physical and Chemical Properties Analysis
Ethyl 2-chloro-4-methylquinoline-3-carboxylate is a brown solid with a melting point of 78–80 °C . The 13C NMR spectrum reveals the presence of two typical methylene carbons and carboxyl carbon at 66.32, 70.16 and 169.10 ppm, respectively .科学研究应用
合成和化学转化
2-氯-4-甲基喹啉-3-羧酸乙酯在各种化学合成过程中得到应用。例如,它在 DMSO/K2CO3 中与对甲苯磺酰肼反应,形成 5-甲基-2-(甲苯-4-磺酰)-1,2-二氢-5H-吡唑并[4,3-c]喹啉-3,4-二酮,该二酮可以进一步烷基化以生成 1N-取代衍生物 (Ukrainets 等人,2009 年)。类似地,该化合物已通过环缩合反应参与了各种衍生物的合成 (Jentsch 等人,2018 年)。
抗菌潜力
研究探索了 2-氯喹啉-3-羧酸乙酯的抗菌特性。这些化合物对枯草芽孢杆菌和霍乱弧菌等细菌表现出中等的活性 (Krishnakumar 等人,2012 年)。这表明在开发抗菌剂方面具有潜在的应用。
在超声促进反应中的作用
2-氯-4-甲基喹啉-3-羧酸乙酯已用于超声促进合成。例如,它在超声条件下反应生成 2-氯喹啉-4-嘧啶羧酸酯衍生物,该衍生物已针对其抗菌活性进行了测试 (Balaji 等人,2013 年)。
微波辅助合成
该化合物已在微波辅助下使用铝金属作为催化剂合成。此类方法突出了其在促进高效且快速的化学合成中所扮演的角色 (宋宝安,2012 年)。
新型喹啉衍生物的开发
2-氯-4-甲基喹啉-3-羧酸乙酯一直是新型喹啉衍生物开发中的前体。这些衍生物在包括有机化学和潜在药物化学在内的各个领域中找到应用 (Gao 等人,2011 年)。
抗菌和抗结核活性的探索
多项研究已使用 2-氯-4-甲基喹啉-3-羧酸乙酯合成新型化合物并评估了它们的抗菌和抗结核活性。此类研究有助于寻找新的治疗剂 (Li 等人,2019 年)。
作用机制
While the exact mechanism of action of Ethyl 2-chloro-4-methylquinoline-3-carboxylate is not specified in the search results, quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .
安全和危害
属性
IUPAC Name |
ethyl 2-chloro-4-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-3-17-13(16)11-8(2)9-6-4-5-7-10(9)15-12(11)14/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGLNYFWXYUXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251902-62-2 | |
| Record name | ethyl 2-chloro-4-methylquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

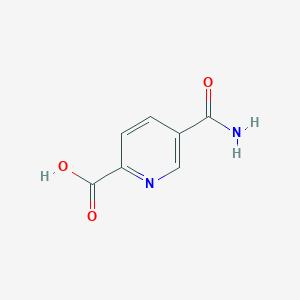
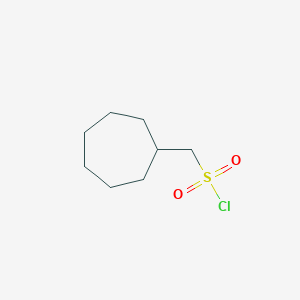
![7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3381497.png)

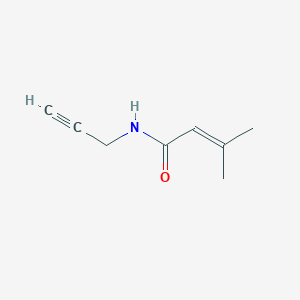


![{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}(trimethyl)silane](/img/structure/B3381538.png)


